{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-(cyclopropylmethylamino)piperidin-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBKDLBEZBBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2(CCNCC2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropylmethyl group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid for salt formation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes, depending on the specific conditions.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemistry
In chemistry, {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders and pain management.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride | C₁₀H₁₉N₂O·2HCl | ~255.92* | Cyclopropylmethyl amino, hydroxymethyl |
| 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0) | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Aminomethyl, pyridinyl ketone |
| 4-hydroxy DiPT (hydrochloride) (CAS: 63065-90-7) | C₁₆H₂₄N₂O·HCl | 296.8 | Hydroxyindole, diisopropylaminoethyl |
| 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride (CAS: 108555-25-5) | C₁₄H₂₂N₂O·2HCl | ~319.2* | Methoxyphenethyl, amino |
Note: Molecular weights marked with an asterisk () are estimated based on molecular formulas due to incomplete data in the evidence.*
Key Observations:
- Molecular Complexity : The target compound has a simpler structure compared to 4-(Diphenylmethoxy)piperidine Hydrochloride, which includes bulky diphenyl groups contributing to its higher molecular weight (303.83 vs. ~255.92) .
- Functional Groups: The cyclopropylmethyl amino group in the target compound differentiates it from others with aromatic (e.g., pyridinyl ketone in ) or tryptamine-derived (e.g., 4-hydroxy DiPT in ) substituents.
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., target compound and 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) are generally more water-soluble than their freebase counterparts.
Key Observations:
- Data Gaps: Acute toxicity, carcinogenicity, and ecotoxicology data are absent for all compounds, highlighting a common need for further testing .
Biological Activity
The compound {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with piperidin-4-ylmethanol under controlled conditions. The product is often characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating several synthesized compounds, including those with a piperidine core, significant antibacterial effects were noted against Salmonella typhi and Bacillus subtilis. The compounds demonstrated moderate to strong activity, with some exhibiting IC50 values significantly lower than the reference standard .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These studies are vital as they suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition: The synthesized piperidine derivatives demonstrated strong inhibition of AChE, with some compounds showing IC50 values below 5 µM, indicating a promising pharmacological profile for cognitive enhancement.
- Urease Inhibition: The activity against urease was particularly notable, with several derivatives achieving IC50 values significantly lower than conventional urease inhibitors .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity: Molecular docking studies have shown that the compound binds effectively to target proteins involved in bacterial metabolism and neurotransmission.
- Structural Features: The presence of the cyclopropylmethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
A notable case study involved the evaluation of a related piperidine compound in a preclinical model for neurodegenerative diseases. The compound exhibited significant improvement in cognitive function metrics when administered in vivo, suggesting that similar derivatives could offer therapeutic benefits in human applications .
Q & A
Q. Basic Characterization :
Q. Advanced Stereochemical Analysis :
- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers at the piperidine C4 position.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB and polar mobile phases (e.g., hexane:isopropanol 90:10) .
What strategies are recommended for identifying biological targets and mechanisms of action?
Q. Basic Screening :
Q. Advanced Mechanistic Studies :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like 5-HT1A receptors, leveraging the cyclopropyl group’s hydrophobic interactions .
- SAR Analysis : Compare with analogs (e.g., phenylamino or fluorophenyl derivatives) to assess how substituents modulate activity .
How should researchers address discrepancies in reported biological activities of structurally related piperidine derivatives?
Q. Methodological Approach :
- Meta-Analysis : Compile data from PubChem and ChEMBL for analogs (e.g., 4-(3-fluorophenyl)piperidines) to identify trends in IC50 values .
- Control Experiments : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate variables like solubility or metabolic stability .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and in vitro cytotoxicity assays (e.g., MTT) to rule off-target effects .
What are the stability profiles of this compound under varying storage and experimental conditions?
Q. Basic Stability :
- Storage : Store at –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis of the dihydrochloride salt .
- pH Sensitivity : Stable in aqueous solutions at pH 4–6; degradation observed at pH >8 due to deprotonation of the piperidine nitrogen .
Q. Advanced Degradation Studies :
- Forced Degradation : Expose to heat (60°C), UV light, or oxidizing agents (H2O2) and analyze degradants via LC-MS. Major products include cyclopropane ring-opened aldehydes and N-oxide derivatives .
How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
Q. Basic PK Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. Advanced Modeling :
- PBPK Simulations : Utilize GastroPlus® to predict absorption (e.g., logP ~1.5) and tissue distribution based on physicochemical properties .
- Metabolite ID : Employ HR-MS and <sup>13</sup>C-labeling to trace metabolic pathways (e.g., CYP3A4-mediated oxidation) .
What analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma, tissue)?
Q. Basic Quantification :
Q. Advanced Sensitivity :
- UPLC-MS/MS : Achieve LOQ ≤1 ng/mL with ESI+ ionization and MRM transitions (e.g., m/z 257.2 → 154.1 for quantification) .
How does the cyclopropylmethyl substituent influence the compound’s bioactivity compared to other alkyl groups?
Q. Comparative Analysis :
- Lipophilicity : Cyclopropyl increases logP by ~0.5 compared to methyl, enhancing blood-brain barrier penetration (critical for CNS targets) .
- Metabolic Stability : The cyclopropyl group resists CYP450 oxidation better than linear alkyl chains (e.g., n-propyl), as shown in microsomal assays .
- Receptor Selectivity : Docking studies suggest cyclopropyl’s rigid geometry improves fit into hydrophobic pockets of σ-1 receptors vs. bulkier tert-butyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
